REACTION_CXSMILES
|
[CH3:1][S:2][CH2:3][CH2:4][CH2:5][NH2:6].CO[CH:9]1[CH2:13][CH2:12][CH:11](OC)O1.[OH-].[Na+]>C(O)(=O)C>[CH3:1][S:2][CH2:3][CH2:4][CH2:5][N:6]1[CH:9]=[CH:13][CH:12]=[CH:11]1 |f:2.3|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CSCCCN
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
|
Quantity
|
375 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is placed in a 1-liter 3-neck flask
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 20°C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
DISTILLATION
|
Details
|
steam-distilled for 3 hours
|
Duration
|
3 h
|
Name
|
|
Type
|
|
Smiles
|
CSCCCN1C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |